3-(2,5-二氟苯基)-3-氧代丙腈

描述

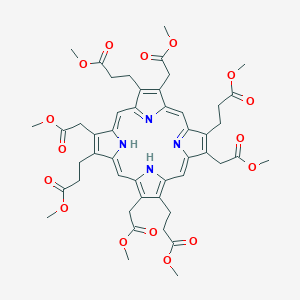

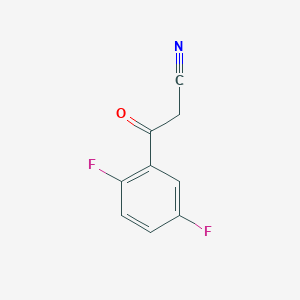

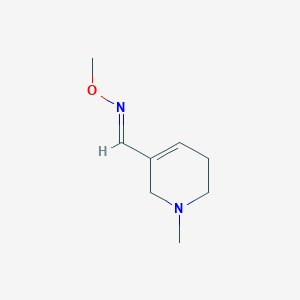

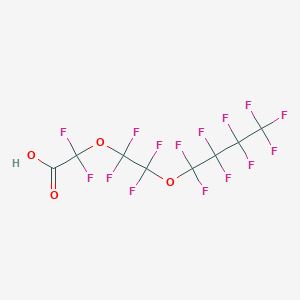

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon atom double-bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 3-oxopropanenitriles can be achieved through various methods. One approach involves the regioselective radical addition of 3-oxopropanenitriles to 1,3-butadiene derivatives, which is promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This method affords 5-ethenyl-4,5-dihydrofuran-3-carbonitriles in varying yields and is characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectra . Another synthesis route is the electrophilic cyanoacetylation of heterocycles with mixed anhydrides, which is a simple and efficient method for producing variously substituted 3-oxopropanenitriles using a catalyst like Mg(ClO4)2·2H2O .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined by X-ray crystallography . Although the specific structure of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not detailed in the provided papers, X-ray crystallography is a common technique for determining the precise molecular geometry of such compounds.

Chemical Reactions Analysis

3-oxopropanenitriles can undergo various chemical reactions. For instance, methylenecyclopropanes can react with diphenyl diselenide to give ring-opened products, which can further undergo oxidative cyclization to form derivatives like 3-phenylselenyl-2,5-dihydrofurans . Additionally, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can react with nitriles in the presence of tin(IV) chloride to form 2,4,5-trisubstituted oxazoles through a series of steps involving in situ generation of intermediates and cyclisation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxopropanenitriles are influenced by their molecular structure. The presence of electronegative substituents such as fluorine atoms can affect the compound's polarity, boiling point, and solubility. The nitrile group is known for its reactivity, particularly in nucleophilic addition reactions, due to the electron-withdrawing effect of the triple-bonded nitrogen. The papers provided do not detail the specific properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, but general trends in the behavior of similar compounds can be inferred .

科学研究应用

Summary of the Application

The compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized and investigated for their potential as anticancer agents . These compounds showed higher cytotoxicity than the reference drug 5-fluorouracil .

Methods of Application or Experimental Procedures

The compounds were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds was identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR .

Results or Outcomes

Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil . The compounds 7, [1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one], and 2, [1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one], were presenting the best activity according to potency selectivity expression values . The compound 7 produced cleaved products of PARP and caspase-3, suggesting the induction of apoptosis as a possible mechanism of action of the compounds characterized via activation of caspase-3 in both human oral squamous cell carcinomas .

Nonlinear Optical Material

Summary of the Application

A new fluorinated chalcone, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was synthesized and studied for its potential as a nonlinear optical material .

Methods of Application or Experimental Procedures

The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .

Results or Outcomes

The compound crystallized in the centrosymmetric space group P21/c, stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule . This suggests that the chalcone crystal can be considered as a nonlinear optical material .

Chemical Research

Summary of the Application

“3-(2,5-Difluorophenyl)propanoic acid”, a compound related to “3-(2,5-Difluorophenyl)-3-oxopropanenitrile”, holds immense value for researchers and scientists across diverse fields .

Methods of Application or Experimental Procedures

This compound, identified by its CAS number 130408-15-0, boasts a unique molecular structure that enables a wide range of applications .

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

未来方向

This could involve potential applications of the compound, ongoing research, and areas where further research is needed.

属性

IUPAC Name |

3-(2,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKQEVHBBWQIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501811 | |

| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

CAS RN |

71682-96-7 | |

| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)